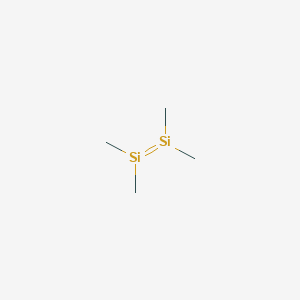
1,1,2,2-Tetramethyldisilane
説明
1,1,2,2-Tetramethyldisilane, a chemical compound with the formula (CH₃)₄Si₂H₂, is a member of the organosilicon family characterized by a silicon-silicon single bond, with two methyl groups and one hydrogen atom attached to each silicon atom. ontosight.ai This structure, particularly the reactive Si-Si and Si-H bonds, makes it a compound of significant interest in academic and industrial research. ontosight.aidakenchem.com It is a colorless liquid at room temperature, soluble in organic solvents but not in water. dakenchem.com The synthesis of this compound is typically achieved through methods such as the reaction of methylchlorosilanes with metal hydrides or the reduction of products from the reaction between methyl vinyl silane and sodium methylsulfate. ontosight.aidakenchem.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₄Si₂ | scbt.com |
| Molecular Weight | 118.32 g/mol | scbt.com |
| CAS Number | 814-98-2 | scbt.com |
| Appearance | Colorless liquid | dakenchem.com |
| Boiling Point | 86-87 °C | sigmaaldrich.com |
| Density | 0.715 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.428 | sigmaaldrich.com |
特性
CAS番号 |
814-98-2 |
|---|---|
分子式 |
C4H14Si2 |
分子量 |
118.32 g/mol |
IUPAC名 |
dimethylsilyl(dimethyl)silane |
InChI |
InChI=1S/C4H14Si2/c1-5(2)6(3)4/h5-6H,1-4H3 |
InChIキー |
RDWAGGBALVFUHB-UHFFFAOYSA-N |
SMILES |
C[Si](=[Si](C)C)C |
正規SMILES |
C[SiH](C)[SiH](C)C |
他のCAS番号 |
814-98-2 |
ピクトグラム |
Flammable |
同義語 |
1,1,2,2-Tetramethyl-disilane; 1,1,2,2-Tetramethyldisilane |
製品の起源 |
United States |
Q & A
Q. What are the established synthetic routes for 1,1,2,2-tetramethyldisilane, and how can reaction efficiency be optimized?
The asymmetric chlorination of this compound using trichloroisocyanuric acid (TCCA) is a key method. The reaction yields three species: unreacted disilane (H₂Si₂Me₄, 10%), monochlorinated product (HSi₂Me₄Cl, 70%), and dichlorinated product (Cl₂Si₂Me₄, 20%) as determined by ^29Si NMR analysis. Distillation improves purity, achieving 64% yield of the monochlorinated species. Optimization involves controlling TCCA stoichiometry and reaction time to minimize over-chlorination .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- ^29Si NMR : Critical for identifying chlorinated intermediates and quantifying reaction distributions (e.g., distinguishing HSi₂Me₄Cl from Cl₂Si₂Me₄) .
- Mass Spectrometry (MS) : Used to analyze decomposition products (e.g., isotopically substituted tetramethyldisilane and trimethyldisilane fragments at m/z 103–120) .
- Gas Chromatography (GC) : Paired with MS for separation and identification of volatile byproducts .
Advanced Research Questions
Q. How can computational methods predict the stability and reactivity of this compound in different phases?
Density Functional Theory (DFT) with B3LYP functionals and TZ2P basis sets provides accurate vibrational spectra and conformational analysis. Comparative studies (e.g., LSDA vs. B3LYP) show B3LYP’s superiority in modeling mid-IR spectra and phase-dependent structural changes. This approach is transferable to disilanes for predicting bond dissociation energies and thermal stability .
Q. What mechanistic insights explain the decomposition pathways of this compound under reactive conditions?
Under hydrogen atom bombardment, decomposition yields:
- Primary products : Trimethyldisilane (m/z 104–105) and tetramethyldisilane (m/z 120).
- Secondary products : Methane isotopologues (CH₄, CH₃D, CD₄) via methyl radical recombination.
Mechanistic studies using deuterium labeling reveal competitive Si–Si bond cleavage and methyl group abstraction pathways .
Q. How can this compound be functionalized for coordination chemistry applications?
Example: Synthesis of a silicon-based crown ether precursor via chlorination to HSi₂Me₄Cl, followed by methoxylation. Key steps:
- Step 1 : TCCA-mediated chlorination (as above) .
- Step 2 : Methanolysis to replace Cl with OMe groups, yielding 1,2-dimethoxy-1,1,2,2-tetramethyldisilane (CAS 10124-62-6). This derivative coordinates transition metals (e.g., zirconium) in cyclopentadienyl complexes, as shown by crystallographic data (a = 8.54 Å, b = 26.67 Å) .
Q. What analytical challenges arise in quantifying trace byproducts during disilane synthesis?
- Challenge : Overlapping NMR signals for HSi₂Me₄Cl and Cl₂Si₂Me₄.
- Solution : Use high-field (>400 MHz) NMR with relaxation agents to enhance resolution.
- Quantitative MS : Requires calibration against synthesized standards due to varying ionization efficiencies for silanes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


